6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine
Description
6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 6 and a 1-methylpiperidin-4-yl group at the 3-amino position. Its molecular formula is C₁₁H₁₅ClN₃, with a molecular weight of 224.71 g/mol. The piperidine moiety enhances solubility and may facilitate interactions with biological targets, such as central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
6-chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16ClN3/c1-15-6-4-9(5-7-15)14-10-2-3-11(12)13-8-10/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
DDQADYHDLMWENR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Route
- Starting Materials: 6-Chloropyridin-3-amine and 1-methylpiperidine or its derivatives.
- Reaction Conditions: The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base Catalysts: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the amine and facilitate nucleophilic attack.
- Temperature: Moderate heating (50–100 °C) is often applied to drive the reaction to completion.
- Mechanism: The lone pair on the nitrogen of 1-methylpiperidine attacks the electrophilic carbon bearing the chlorine in the pyridine ring, leading to displacement of the chloride ion and formation of the target amine.
Alternative Synthetic Routes and Industrial Scale-Up
- Continuous Flow Synthesis: For industrial production, continuous flow methods have been explored to improve reaction control, scalability, and yield. This approach allows precise temperature and reagent mixing control, reducing side reactions and improving purity.
- Use of Protected Intermediates: In some synthetic schemes, orthogonally protected intermediates such as aziridines or benzyl-protected piperidines are used to improve selectivity and yield, followed by deprotection steps.
Related Synthetic Methodologies from Literature
While direct preparations of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine are limited in detailed literature, related compounds and intermediates provide insight:
- Pfizer Route for Piperidine Derivatives: The synthesis of piperidine-based amines often involves the addition of methyllithium to piperidinones, followed by chlorination and elimination steps to yield olefin intermediates, which are then converted to the desired amines via reductive amination or nucleophilic substitution.
- Grignard and Copper(I) Oxide Catalyzed Amination: In related pyridine derivatives, Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) are used to form ketone intermediates, which are subsequently aminated using copper(I) oxide catalysis under mild temperatures (<80 °C) to introduce amino substituents.
- The nucleophilic aromatic substitution is the most straightforward and widely used method for synthesizing 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine.
- Use of strong bases and polar aprotic solvents facilitates the displacement of the chlorine atom by the piperidine nitrogen.
- Industrial methods favor continuous flow synthesis for better control and scalability.
- Protective group strategies and multi-step synthesis involving piperidine ketones and aziridines are employed to improve yields and purity in complex synthetic routes.
- Copper(I) oxide catalysis in the amination of bromopyridine intermediates offers an efficient alternative to lithium-based reagents, providing milder conditions and better operational safety.
6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine can undergo further chemical modifications:
- Oxidation: To form N-oxides using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: To yield reduced amine derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., azides, thiols) under basic conditions to diversify the chemical scaffold.
The preparation of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine primarily relies on nucleophilic aromatic substitution of 6-chloropyridin-3-amine with 1-methylpiperidine under basic conditions. Industrially, continuous flow synthesis and catalytic amination methods provide scalable and efficient alternatives. The compound’s synthesis is supported by related methodologies involving piperidine intermediates and Grignard chemistry. These methods are well-documented in the literature and patents, ensuring robust and reproducible production routes for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amines or other derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: This compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine and Pyridazine Derivatives
6-Chloro-N-(4-fluorophenyl)pyridin-3-amine
- Structure : Pyridine core with a 4-fluorophenyl substituent.
- Molecular Formula : C₁₁H₈ClFN₂ | Molecular Weight : 234.65 g/mol.
- This compound is commercially available (CymitQuimica) and may exhibit kinase inhibition activity .
- Comparison : Unlike the target compound’s piperidine group, the fluorophenyl substituent lacks basicity, which could reduce blood-brain barrier penetration.
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
- Structure : Pyridazine core (two adjacent nitrogen atoms) with a 2-methoxyphenyl group.
- Molecular Formula : C₁₁H₁₀ClN₃O | Molecular Weight : 251.67 g/mol.
- Key Differences : The pyridazine core alters electronic properties, and the methoxy group contributes to steric bulk. Crystallographic data confirms a planar conformation, enhancing stability .
Piperidine-Linked Compounds
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine
- Structure : Pyridine linked to piperidine via a carbonyl group.
- Molecular Formula : C₁₁H₁₄ClN₃O | Molecular Weight : 239.70 g/mol.
- Key Differences : The amide bond introduces rigidity, which may reduce metabolic flexibility but improve target selectivity .
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
- Structure : Pyridine with a piperidinyloxy substituent.
- Molecular Formula : C₁₁H₁₇N₃O | Molecular Weight : 207.27 g/mol.
- Key Differences : The ether linkage (vs. direct amine) reduces hydrogen-bonding capacity but may enhance solubility .
- Comparison : Oxygen spacing could alter binding orientation in biological targets compared to the target compound’s direct N-linkage.
Substituted Aromatic Amines
6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine
- Structure : Pyrimidine core with 4-isopropoxyphenyl.
- Molecular Formula : C₁₃H₁₅ClN₄O | Molecular Weight : 282.74 g/mol.
- Comparison : Pyrimidine cores (vs. pyridine) offer distinct electronic profiles, influencing interactions with nucleotide-binding targets.
Biological Activity
6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
It features a chloro group at the 6-position of the pyridine ring and a piperidine moiety, which plays a crucial role in its biological activity. The synthesis typically involves nucleophilic aromatic substitution methods, where appropriate amines are coupled with chlorinated pyridine derivatives to yield the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine and its derivatives. Notably, compounds derived from similar structures have shown promising results against various cancer cell lines:
The compound 4f demonstrated potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231), significantly outperforming imatinib, a well-known anticancer agent. This suggests that derivatives of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine may serve as effective alternatives or adjuncts in cancer treatment.
The mechanism through which these compounds exert their anticancer effects includes the inhibition of cell migration, invasion, adhesion, and proliferation. Furthermore, studies have indicated that these compounds can inhibit tumor growth in vivo, showcasing their potential for therapeutic applications beyond in vitro settings .
Kinase Inhibition
Another area of interest is the compound's role as a kinase inhibitor. For instance, modifications to similar piperidine-containing compounds have shown inhibition of various kinases, including ERK5. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance potency:
These findings indicate that the piperidine moiety contributes significantly to binding affinity and selectivity towards specific kinases.
Case Studies and Research Findings
Several research articles have investigated the biological activity of compounds related to 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine:
- Antiproliferative Activity : In one study, derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited superior antiproliferative effects compared to established treatments like imatinib .
- In Vivo Efficacy : Another study demonstrated that compound 4f not only inhibited proliferation in vitro but also reduced tumor growth in xenograft models, suggesting strong potential for clinical applications .
- Pharmacokinetic Profiles : The pharmacokinetic properties of these compounds have been evaluated, revealing favorable absorption and distribution characteristics which are critical for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
